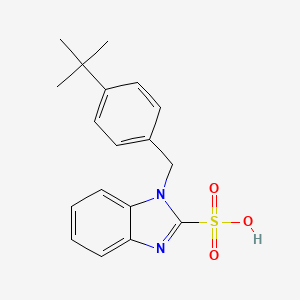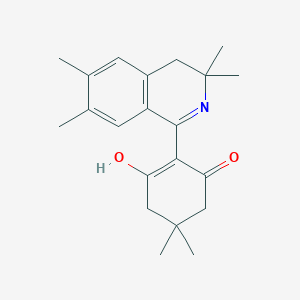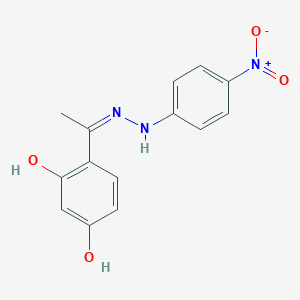
isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate is a chemical compound that belongs to the quinolinecarboxylate family. It has been widely studied for its potential applications in the field of scientific research. In
Mechanism of Action
The mechanism of action of isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in cell growth, proliferation, and inflammation.
Biochemical and Physiological Effects:
Isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to reduce inflammation in various animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate is its broad range of biological activities. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a potentially useful compound for a variety of research applications. However, one of the main limitations of isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate. Some possible areas of research include: exploring its potential use as a fluorescent probe in biological imaging, investigating its role as a ligand for metal ion coordination, and studying its effects on various signaling pathways involved in cell growth, proliferation, and inflammation. Additionally, further research is needed to fully understand the mechanism of action of isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate and to identify any potential side effects or toxicity associated with its use.
Synthesis Methods
The synthesis of isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of a base to form 4-methoxyphenyl-3-oxobutanoate. The second step involves the reaction of the intermediate product with 2-chloro-6-bromobenzonitrile in the presence of a base to form 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid. The final step involves the reaction of the intermediate product with isopropyl chloroformate in the presence of a base to form the desired product.
Scientific Research Applications
Isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe in biological imaging and as a ligand for metal ion coordination.
properties
IUPAC Name |
propan-2-yl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-12(2)25-20(23)17-11-19(13-4-7-15(24-3)8-5-13)22-18-9-6-14(21)10-16(17)18/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLSHGWASYVYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351327-52-1 |
Source


|
| Record name | ISOPROPYL 6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6044150.png)

![1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6044154.png)
![2-[4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044155.png)

![4-(3-methoxy-4-propoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6044161.png)
![ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6044164.png)


![2-[2-amino-1-(4-ethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-4(3H)-quinazolinone](/img/structure/B6044199.png)
![2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6044206.png)

![4-hydroxy-3-[2-(3-hydroxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6044222.png)
